N-[(3-methoxypyridin-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-[(3-methoxypyridin-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxypyridin-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxypyridin-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various solvents and temperature settings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
N-[(3-methoxypyridin-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxypyridin-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and carboxamide group but may differ in the substituents on the piperidine ring.
Piperidine derivatives: These compounds contain the piperidine ring but may have different functional groups attached, leading to varied biological activities and applications.
Uniqueness
N-[(3-methoxypyridin-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
N-[(3-methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-15(20)19-9-6-12(7-10-19)16(21)18-11-13-14(22-2)5-4-8-17-13/h3-5,8,12H,1,6-7,9-11H2,2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYAPWWLKZCDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CNC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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